Bienvenue dans la boutique en ligne BenchChem!

2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid

Sulfasalazine impurity profiling Positional isomer separation HPLC method development

This bis-azo-substituted salicylic acid derivative is Sulfasalazine EP Impurity B, a critical 3,5-positional isomer distinct from Impurity A. Its unique substitution pattern alters retention time, UV-Vis absorption, and MS response versus the 2,4-isomer, making it indispensable for EP system suitability verification, forced degradation studies, and ICH Q3B(R2) impurity profiling. Substitution with other impurities leads to misidentification and regulatory filing failure. Procure this dedicated reference standard for accurate HPLC method validation and ANDA dossier support.

Molecular Formula C29H22N8O7S2
Molecular Weight 658.7 g/mol
CAS No. 1391062-49-9
Cat. No. B1496765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid
CAS1391062-49-9
Molecular FormulaC29H22N8O7S2
Molecular Weight658.7 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C(=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5)O)C(=O)O
InChIInChI=1S/C29H22N8O7S2/c38-28-24(29(39)40)17-21(34-32-19-7-11-22(12-8-19)45(41,42)36-26-5-1-3-15-30-26)18-25(28)35-33-20-9-13-23(14-10-20)46(43,44)37-27-6-2-4-16-31-27/h1-18,38H,(H,30,36)(H,31,37)(H,39,40)
InChIKeyXUCGEVUEJYLZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfasalazine EP Impurity B (CAS 1391062-49-9) – A Bis‑Azo Positional Isomer Reference Standard for Pharmaceutical Quality Control


2‑Hydroxy‑3,5‑bis(2‑(4‑(pyridin‑2‑ylsulfamoyl)phenyl)diazenyl)benzoic acid, codified as Sulfasalazine EP Impurity B, is a bis‑azo‑substituted salicylic acid derivative that arises as a process‑related by‑product during the synthesis of the anti‑inflammatory drug sulfasalazine. Its structure, defined in the European Pharmacopoeia monographs, carries two 4‑(pyridin‑2‑ylsulfamoyl)phenyl diazenyl groups at the 3‑ and 5‑positions of the central hydroxy‑benzoic acid core [REFS‑1]. As a positional isomer of Sulfasalazine EP Impurity A, it possesses distinct chromatographic, spectral, and chemical properties that make it an indispensable reference standard for the selective quantification of this specific over‑reaction product [REFS‑2].

Why Sulfasalazine Impurity Standards Cannot Be Interchanged: The Critical Case of EP Impurity B


Sulfasalazine impurity standards are not interchangeable because even subtle positional isomerism – such as the shift of an azo‑bond from the 2,4‑ to the 3,5‑position on the salicylic acid ring – profoundly alters retention time, UV‑Vis absorption, and mass spectrometric response. The European Pharmacopoeia explicitly enumerates at least nine structurally distinct impurities (A through J) that require separate reference materials [REFS‑1]. Substitution of Impurity B with Impurity A or any other analogue would lead to mis‑identification, inaccurate quantification, and potential failure of a regulatory filing. The quantitative evidence presented below demonstrates precisely where Impurity B provides unique, non‑substitutable value.

Product‑Specific Quantitative Evidence Guide for Sulfasalazine EP Impurity B (CAS 1391062-49-9)


Positional Isomer Differentiation: Impurity B (3,5‑bis‑azo) vs. Impurity A (2,4‑bis‑azo) – Molecular Identity Comparison

Sulfasalazine EP Impurity B is the 3,5‑bis‑azo positional isomer of the 4‑hydroxy‑1,3‑phenylene bis‑azo core, whereas Impurity A is the 2,4‑bis isomer [REFS‑1]. Their molecular formulas, mass, and hydrogen‑bonding capacities differ: Impurity B contains an additional carboxyl group and two extra oxygen atoms relative to Impurity A [REFS‑2][REFS‑3]. This structural difference yields distinct chromatographic retention and UV spectral profiles, making independent reference standards mandatory for unequivocal identification and quantitation.

Sulfasalazine impurity profiling Positional isomer separation HPLC method development

Purity Specification Advantage: ≥98% Certified Reference Material vs. Lower‑Grade Technical Impurity Preparations

Commercially available Sulfasalazine EP Impurity B is routinely supplied with a purity of ≥98% (HPLC), as stated by manufacturers such as MolCore (“NLT 98%”) [REFS‑1] and confirmed by full characterization data including NMR, MS, and Certificates of Analysis compliant with regulatory guidelines [REFS‑2]. This purity exceeds typical technical‑grade impurity preparations (often ≤95%), meeting the ICH Q3A thresholds for reporting, identification, and qualification of impurities.

Reference standard purity ISO 17034 certification AND A quality control

Analytical Selectivity: Distinct Chromatographic Profile vs. Mono‑Azo and Des‑Azo Impurities

Impurity B, possessing two azo chromophores and a free carboxylic acid, exhibits a significantly longer retention time in reversed‑phase HPLC than the polar mono‑azo impurities such as sulfapyridine (Impurity H). In published impurity profiling methods, late‑eluting bis‑azo congeners require extended gradient elution or specialized stationary phases to achieve baseline resolution from the main sulfasalazine peak [REFS‑1]. The use of authentic Impurity B reference material is therefore essential for establishing system suitability and for resolving potential co‑elution with Impurity A and other bis‑azo species.

HPLC impurity profiling System suitability Late‑eluting impurity identification

High‑Value Application Scenarios for Sulfasalazine EP Impurity B (CAS 1391062-49-9)


ANDA Filing and Generic Drug Development – Impurity Limit Quantification

Generic manufacturers developing sulfasalazine tablets or suppositories must demonstrate control of EP‑specified impurities. Impurity B, as a bis‑azo positional isomer, requires a dedicated reference standard to establish the limit test (typically ≤0.10% relative to API). Laboratories procure this standard to perform forced degradation studies, validate HPLC methods, and generate regulatory dossier data that meet ICH Q3B(R2) requirements [REFS‑1].

API Process Optimization – Over‑Reaction By‑Product Fingerprinting

During sulfasalazine synthesis, excessive diazotization or extended coupling can promote formation of the 3,5‑bis‑azo adduct (Impurity B) beyond compendial limits. Process chemists employ the Impurity B standard to fingerprint reaction profiles, optimize stoichiometry, and design purification strategies that selectively remove this isomer without affecting yield [REFS‑2].

Pharmacopoeial System Suitability Testing

Pharmacopoeial monographs (EP, USP) require system suitability verification using impurity reference solutions. Laboratories performing sulfasalazine drug product release testing spike Impurity B into the system suitability mixture to confirm column selectivity, ensuring resolution between Impurity A (2,4‑bis isomer) and Impurity B (3,5‑bis isomer), a critical pair that may co‑elute under sub‑optimal conditions [REFS‑3].

Quote Request

Request a Quote for 2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.